molecular formula C10H15NO2 B14848971 3-(Aminomethyl)-5-isopropoxyphenol

3-(Aminomethyl)-5-isopropoxyphenol

Cat. No.: B14848971
M. Wt: 181.23 g/mol
InChI Key: QUMGOGQGVRUDJX-UHFFFAOYSA-N
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Description

3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL is an organic compound that features a phenol group substituted with an aminomethyl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to a series of reactions to introduce the aminomethyl and propan-2-yloxy groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or propan-2-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the propan-2-yloxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)BENZOIC ACID: This compound has a carboxylic acid group instead of a phenol group, which can significantly alter its chemical properties and reactivity.

    3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)ANILINE: The presence of an aniline group instead of a phenol group can affect the compound’s electronic properties and its interactions with other molecules.

Uniqueness

3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(aminomethyl)-5-propan-2-yloxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h3-5,7,12H,6,11H2,1-2H3

InChI Key

QUMGOGQGVRUDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)CN

Origin of Product

United States

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